molecular formula C4H3BrClF3 B1266210 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene CAS No. 374-25-4

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Cat. No.: B1266210
CAS No.: 374-25-4
M. Wt: 223.42 g/mol
InChI Key: VULPFOSLGWWARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves the reaction of 1,1,2-trifluoro-2-butene with hydrogen bromide (HBr) under controlled conditions . The reaction typically takes place at an appropriate temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:

C4H5F3+HBrC4H3BrClF3+H2\text{C}_4\text{H}_5\text{F}_3 + \text{HBr} \rightarrow \text{C}_4\text{H}_3\text{BrClF}_3 + \text{H}_2 C4​H5​F3​+HBr→C4​H3​BrClF3​+H2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Addition Reactions: Reagents like hydrogen chloride (HCl) or hydrogen bromide (HBr) can be used for addition reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield compounds like 4-iodo-3-chloro-3,4,4-trifluorobut-1-ene, while addition reactions can produce dihalogenated derivatives .

Scientific Research Applications

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves its reactivity with various molecular targets. The halogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to the halogens. Additionally, the double bond in the compound allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in its structure. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and polymer chemistry .

Properties

IUPAC Name

4-bromo-3-chloro-3,4,4-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULPFOSLGWWARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870521
Record name 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-25-4
Record name 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 374-25-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A supply of BCTFB was obtained by reacting ethylene with dibrominated CTFE in 1,1,1,3,3-pentafluorobutane at 120° C. for 4 hours using a mixture of tert-butyl peroxypivalate (TBPPi, 3 mol %) and 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox 101, 4.5 mol %) as radical initiators, with the resulting structure being Br—CF2—CFCl—CH2—CH2—Br after distillation under vacuum. This was dehydrochlorinated with KOH in refluxing methanol for 15 hours, forming Br—CF2—CFCl—CH═CH2 (BCTFB). Successful radical copolymerization of CTFE (96 mol % in the feed) with BCTFB initiated by TBPPi (2 mol % with respect to both monomers) was carried out at 74° C. in a 100 mL autoclave. The 19F NMR spectrum of the obtained polymer is shown in FIG. 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 2
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 3
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 4
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 5
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 6
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.